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Compound of Interest

Compound Name: N-Methylpyrrolidone

Cat. No.: B10776118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Methylpyrrolidone (NMP), a widely used aprotic solvent in the pharmaceutical and chemical

industries.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Ultraviolet-Visible (UV-Vis) spectral properties, offering key data points and

experimental methodologies to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of

organic compounds. The ¹H and ¹³C NMR spectra of N-Methylpyrrolidone provide distinct

signals corresponding to the protons and carbon atoms in its five-membered lactam ring

structure.

¹H NMR Spectroscopic Data
The proton NMR spectrum of NMP is characterized by three main signals corresponding to the

methyl group and the two methylene groups of the pyrrolidone ring.
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Proton Assignment Chemical Shift (δ) in ppm

-CH₃ (Methyl group) ~2.8

-CH₂-C=O (Methylene adjacent to carbonyl) ~2.2

-N-CH₂- (Methylene adjacent to nitrogen) ~3.2

-CH₂-CH₂-CH₂- (Central methylene) ~1.9

Note: Exact chemical shifts can vary slightly depending on the solvent and instrument

frequency.

¹³C NMR Spectroscopic Data
The carbon NMR spectrum provides information on the different carbon environments within

the NMP molecule.

Carbon Assignment Chemical Shift (δ) in ppm

C=O (Carbonyl carbon) ~175

-N-CH₂- (Methylene carbon adjacent to

nitrogen)
~49

-CH₂-C=O (Methylene carbon adjacent to

carbonyl)
~31

-CH₃ (Methyl carbon) ~29

-CH₂-CH₂-CH₂- (Central methylene carbon) ~18

Note: Exact chemical shifts can vary slightly depending on the solvent and instrument

frequency.

Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of N-Methylpyrrolidone.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b10776118?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10776118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-Methylpyrrolidone (reagent grade)

Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Tetramethylsilane (TMS) as an internal standard

NMR tubes (5 mm diameter)

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of N-
Methylpyrrolidone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR

tube.

Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution to serve as a

reference for the chemical shifts (0 ppm).

Instrumentation: Place the NMR tube in the spectrometer's probe.

Data Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using standard acquisition parameters.

Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans for adequate

signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The IR spectrum of NMP is dominated by a strong

absorption band corresponding to the carbonyl group of the lactam.
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IR Spectroscopic Data
Vibrational Mode Frequency (cm⁻¹) Intensity

C=O Stretch (Amide I) ~1680 - 1700 Strong

C-H Stretch (Aliphatic) ~2800 - 3000 Medium-Strong

C-N Stretch ~1290 - 1350 Medium

CH₂ Bend ~1400 - 1460 Medium

Note: Peak positions can be influenced by the sampling method (e.g., neat liquid, KBr pellet,

ATR).

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR Spectroscopy
Objective: To obtain the infrared spectrum of liquid N-Methylpyrrolidone.

Materials:

N-Methylpyrrolidone (reagent grade)

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide

crystal)

Solvent for cleaning (e.g., isopropanol)

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to

account for atmospheric and instrumental interferences.

Sample Application: Place a small drop of N-Methylpyrrolidone directly onto the ATR

crystal, ensuring complete coverage of the crystal surface.

Data Acquisition: Acquire the sample spectrum. The instrument directs an infrared beam into

the ATR crystal, where it reflects internally and penetrates a small distance into the sample in
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contact with it.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final absorbance or transmittance

spectrum.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a

soft tissue after the measurement.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

For N-Methylpyrrolidone, the primary absorption is in the ultraviolet region, corresponding to

the n → π* transition of the carbonyl group.

UV-Vis Spectroscopic Data
Solvent λ_max (nm) Molar Absorptivity (ε)

Water ~215 - 230 Not specified

Ethanol ~215 - 230 Not specified

Note: The absorption maximum (λ_max) can be solvent-dependent. NMP itself shows

absorbance below 450 nm, which can increase with the age of the sample.[3][4]

Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the UV absorption maximum of N-Methylpyrrolidone.

Materials:

N-Methylpyrrolidone (spectroscopic grade)

Spectroscopic grade solvent (e.g., ethanol or water)

Quartz cuvettes (1 cm path length)

UV-Vis Spectrophotometer
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Procedure:

Sample Preparation: Prepare a dilute solution of N-Methylpyrrolidone in the chosen

solvent. The concentration should be adjusted to yield an absorbance reading between 0.1

and 1.0 at the λ_max for optimal accuracy.

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up and

stabilize.

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference

(blank). Place it in the spectrophotometer and record a baseline spectrum.

Sample Measurement: Rinse the sample cuvette with the prepared NMP solution, then fill it

and place it in the sample holder of the spectrophotometer.

Data Acquisition: Scan the sample across the desired UV range (e.g., 200-400 nm) to record

the absorption spectrum and identify the wavelength of maximum absorbance (λ_max).

Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like N-Methylpyrrolidone.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation Final Output

Chemical Sample
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IR Spectroscopy
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UV-Vis Spectroscopy

Process Raw Data
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of NMP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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